N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H16Cl2N2OS2 and its molecular weight is 423.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of acetamide derivatives, including those related to the specified chemical structure, involves multifunctional moieties aiming to enhance biological activities. These compounds are characterized using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation. The synthesis approach typically involves the reaction of specific precursors under controlled conditions to yield the target molecules with desired functional groups and structural features (K. Nafeesa et al., 2017).
Antibacterial Activity
Research has demonstrated that certain acetamide derivatives exhibit significant antibacterial properties. These compounds are evaluated against various bacterial strains, including both gram-negative and gram-positive bacteria. The antibacterial screening indicates that some derivatives can inhibit bacterial growth effectively, highlighting their potential as antibacterial agents (S. Z. Siddiqui et al., 2014).
Enzyme Inhibition
The acetamide derivatives have been screened for enzyme inhibition activity, particularly against enzymes such as lipoxygenase (LOX). These studies aim to evaluate the compounds' potential in modulating enzyme-mediated pathways, which can be relevant for treating various diseases. The enzyme inhibition assays provide insights into the compounds' efficacy and selectivity towards specific enzymes (A. Rehman et al., 2013).
Hemolytic and Cytotoxicity Studies
The synthesized acetamide derivatives undergo hemolytic and cytotoxicity studies to assess their safety profile for potential therapeutic applications. These studies help in understanding the compounds' interaction with biological membranes and their cytotoxic behavior towards different cell lines. The goal is to identify compounds with minimal cytotoxic effects suitable for further development as therapeutic agents (S. Z. Siddiqui et al., 2014).
Molecular Docking Studies
Molecular docking studies are conducted to explore the interaction of acetamide derivatives with specific protein targets. These studies provide valuable insights into the binding affinity and mode of action of the compounds at the molecular level. Such information is crucial for rational drug design and optimization processes, aiming to enhance the compounds' therapeutic efficacy (S. J. Jenepha Mary et al., 2022).
Mechanism of Action
Thiazoles
, for instance, are found in many biologically active compounds and have been associated with a range of activities including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-11-3-4-12(2)17(7-11)25-10-18(24)23-19-22-16(9-26-19)14-6-5-13(20)8-15(14)21/h3-9H,10H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDIVPSVGNGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.